2-Bromo-6-iodobenzo[d]oxazole
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Overview
Description
2-Bromo-6-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of both bromine and iodine atoms attached to a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodobenzo[d]oxazole typically involves the bromination and iodination of benzo[d]oxazole derivatives. One common method includes the use of 2-aminophenol and aromatic aldehydes, followed by cyclization and halogenation reactions . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using bromine and iodine sources. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form complex biaryl and alkyne derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Reactions: Various substituted benzoxazole derivatives.
Coupling Reactions: Biaryl and alkyne derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced benzoxazole compounds.
Scientific Research Applications
2-Bromo-6-iodobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as an intermediate in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, influencing their activity and function . The presence of bromine and iodine atoms enhances its binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
- 6-Bromo-2-iodobenzo[d]oxazole
- 2-Bromo-4-iodobenzo[d]oxazole
- 2-Iodo-6-bromobenzo[d]oxazole
Comparison: 2-Bromo-6-iodobenzo[d]oxazole is unique due to the specific positioning of bromine and iodine atoms on the benzoxazole ring This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C7H3BrINO |
---|---|
Molecular Weight |
323.91 g/mol |
IUPAC Name |
2-bromo-6-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrINO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H |
InChI Key |
LSEAHTOOZUZZKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(=N2)Br |
Origin of Product |
United States |
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